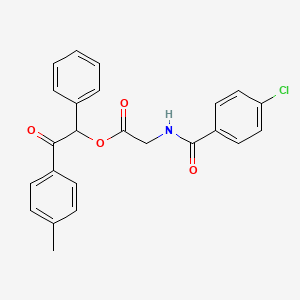

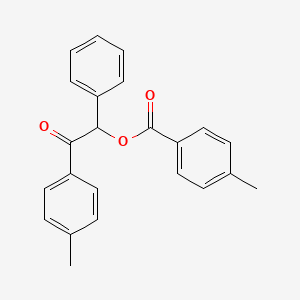

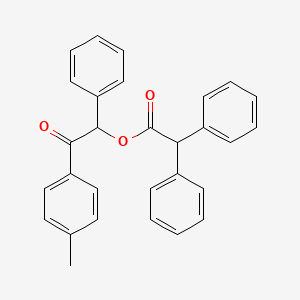

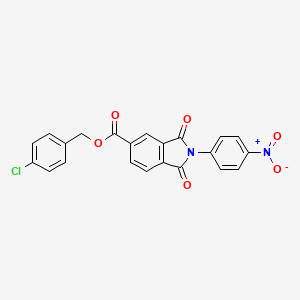

2-(4-methylphenyl)-2-oxo-1-phenylethyl N-(4-chlorobenzoyl)glycinate

Descripción general

Descripción

2-(4-methylphenyl)-2-oxo-1-phenylethyl N-(4-chlorobenzoyl)glycinate is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known by its generic name, diclofenac. This compound is widely used in scientific research due to its anti-inflammatory, analgesic, and antipyretic properties.

Aplicaciones Científicas De Investigación

Biodegradable Biomaterials for Musculoskeletal Applications

Research on biodegradable blends of poly[(ethyl alanato) (p-phenyl phenoxy) phosphazene] and poly(lactic acid-glycolic acid) (PLAGA) highlights their potential in musculoskeletal applications. These novel blends, which exhibit varying degrees of miscibility and enhanced in vitro osteocompatibility, have shown promising results in promoting apatite layer formation, cell adhesion, proliferation, and phenotypic expression of primary rat osteoblasts. This suggests their applicability as biomaterials for tissue engineering and orthopedic devices, offering a tunable degradation rate and improved biocompatibility (Deng et al., 2008).

Advanced Synthesis Techniques for Pharmaceutical Intermediates

In the realm of organic synthesis, studies have illustrated the efficient and stereoselective synthesis of pharmaceutical intermediates, such as the advanced chiral synthon for diltiazem, a cardiovascular drug. Utilizing a carbonyl reductase from Candida parapsilosis, researchers achieved an asymmetric reduction of 2-chloro-3-oxo-ester, leading to high productivity and enantiomeric purity. This enzymatic reduction represents a cost-effective and eco-friendly methodology for producing pharmaceutical intermediates, highlighting the chemical's utility in facilitating complex organic reactions (Chen et al., 2021).

Polymer Science and Material Engineering

In material science, the synthesis of guanidinium-functionalized anion exchange polymer electrolytes showcases the chemical's role in enhancing the performance of polymer electrolytes. The precise control over cation functionality offered by the activated fluorine-amine reaction enables the direct integration of guanidinium into stable phenyl rings. This methodological advancement underscores the chemical's significance in the development of high-performance materials for energy storage and conversion applications (Kim et al., 2011).

Propiedades

IUPAC Name |

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-[(4-chlorobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c1-16-7-9-17(10-8-16)22(28)23(18-5-3-2-4-6-18)30-21(27)15-26-24(29)19-11-13-20(25)14-12-19/h2-14,23H,15H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFVTBYKWUDCDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

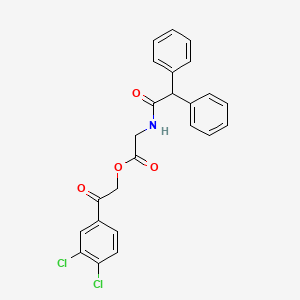

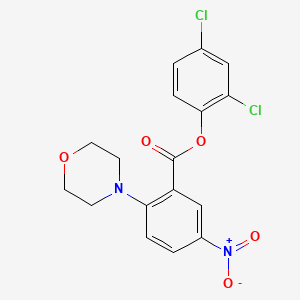

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

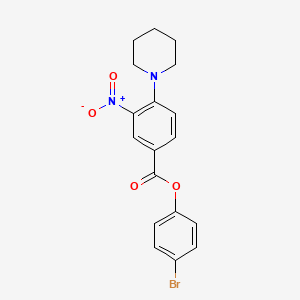

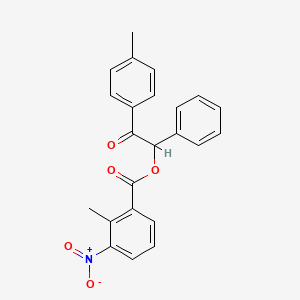

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-furyl)-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide](/img/structure/B4012308.png)

![1-[(2-chloro-5-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4012322.png)

![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide](/img/structure/B4012352.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4012362.png)

![(4-methoxy-1-naphthyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4012397.png)

![(4-bromophenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B4012407.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012410.png)